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Compound of Interest

Compound Name: 7-Bromo-5-methylquinoxaline

Cat. No.: B1390130 Get Quote

7-Bromo-5-methylquinoxaline is a substituted quinoxaline, a class of heterocyclic compounds

composed of a benzene ring fused to a pyrazine ring.[1] Its structure is notable for the

presence of a methyl group at the 5-position and a bromine atom at the 7-position. This specific

arrangement of substituents confers unique chemical properties that make it a valuable

intermediate in medicinal chemistry and materials science.[1] The quinoxaline core itself is a

privileged scaffold, known for a wide range of biological activities, including anticancer and

antimicrobial properties.[1][2]

The bromine atom at the 7-position serves as a versatile synthetic handle, readily participating

in nucleophilic substitution and cross-coupling reactions, which allows for the straightforward

introduction of diverse functional groups.[1][3] The methyl group at the 5-position influences the

electronic properties and steric environment of the molecule, which can modulate its biological

activity and physical characteristics.[1]

This guide provides a comprehensive overview of the essential characterization data for 7-
Bromo-5-methylquinoxaline, presented from the perspective of a senior application scientist.

We will delve into its synthesis, spectroscopic profile, and physical properties, offering insights

into the rationale behind the analytical methodologies and the interpretation of the resulting

data.

Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. 7-Bromo-5-
methylquinoxaline is a solid organic compound with the key identifiers summarized below.[1]
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[4]

Property Value Source

CAS Number 532934-95-5 [1]

Molecular Formula C₉H₇BrN₂ [1]

Molecular Weight 223.07 g/mol [1][4]

IUPAC Name 7-bromo-5-methylquinoxaline [1]

SMILES
CC1=CC(=CC2=NC=CN=C12)

Br
[1]

InChI Key
DGGITVDNUKFNTJ-

UHFFFAOYSA-N
[1]

The structure of 7-Bromo-5-methylquinoxaline is depicted below.

Caption: Chemical structure of 7-Bromo-5-methylquinoxaline.

Synthesis and Purification
The synthesis of 7-Bromo-5-methylquinoxaline is typically achieved through the electrophilic

bromination of 5-methylquinoxaline.[1] The choice of brominating agent and reaction conditions

is critical to ensure regioselectivity for the 7-position and to minimize the formation of

byproducts.

Caption: General workflow for the synthesis of 7-Bromo-5-methylquinoxaline.

Experimental Protocol: Bromination of 5-
Methylquinoxaline
This protocol is a representative procedure based on established methods for the bromination

of quinoxaline scaffolds.[1]

Reaction Setup: In a well-ventilated fume hood, dissolve 5-methylquinoxaline (1 equivalent)

in a suitable solvent such as acetonitrile or a strong acid like hydrobromic acid. The choice of
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solvent influences the reactivity of the brominating agent.

Bromination: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-

bromosuccinimide or a solution of bromine, ~1.1 equivalents) dropwise while maintaining the

low temperature to control the exothermic reaction.

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated

temperatures (e.g., 60 °C) for several hours (typically 16 hours or as determined by reaction

monitoring).[5] The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm

the consumption of the starting material.

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic

solvent was used, carefully neutralize the mixture with a base (e.g., saturated sodium

bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate.[5] Filter the drying agent and concentrate the solvent under reduced pressure. The

crude product is then purified by either recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to yield pure 7-Bromo-5-
methylquinoxaline.[1]

Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of the

target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 7-Bromo-5-
methylquinoxaline. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map

of the molecule's carbon-hydrogen framework.
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Atom (IUPAC
position)

δ ¹H / ppm
Multiplicity (J /
Hz)

δ ¹³C / ppm Interpretation

C5-CH₃ 2.55–2.70 s 21–22

The singlet in the

¹H NMR and the

upfield signal in

the ¹³C NMR are

characteristic of

a methyl group

attached to an

aromatic ring.[1]

H6 8.00–8.07 d (9.0) 126–128

This proton is

ortho to the

methyl group and

shows a typical

doublet splitting

from the adjacent

H8 proton.[1]

H8 7.85–7.95 dd (9.0, 2.0) 134–136

The doublet of

doublets pattern

arises from

coupling to both

H6 (ortho, large

J) and H2/H3

(meta, small J).

[1]

H2/H3

(Quinoxaline)
~8.5-8.8 m 151–154

These protons

on the pyrazine

ring are typically

deshielded and

appear

downfield.[1]

C7-Br — — 110–112 The carbon

directly attached

to the bromine

atom is
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significantly

shielded

compared to

other aromatic

carbons due to

the heavy atom

effect.[1]

Expertise in Interpretation: The chemical shifts are highly informative. The downfield shift of

protons on the quinoxaline ring system is due to the electron-withdrawing nature of the two

nitrogen atoms. The bromine at position 7 further deshields the adjacent protons. The methyl

group, being electron-donating, causes a slight shielding effect, resulting in the upfield chemical

shift of its protons.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by

detecting their characteristic vibrational frequencies.

Wavenumber (ν / cm⁻¹) Assignment Interpretation

3100–3000 Aromatic C–H stretch
Confirms the presence of the

aromatic rings.[1]

1610–1580 C=N and C=C ring stretches
Characteristic vibrations of the

quinoxaline core.[1]

1465–1430 CH₃ asymmetric deformation
Confirms the presence of the

5-methyl substituent.[1]

1290–1270 C–N stretch (pyrazine)

Vibration associated with the

pyrazine ring of the

quinoxaline system.[1]

620–560 C–Br stretch

A key diagnostic peak

confirming the successful

bromination of the molecule.[1]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, confirming its elemental composition.

Molecular Ion Peak: In electron-impact (EI) mass spectrometry, 7-Bromo-5-
methylquinoxaline will show a characteristic molecular ion peak (M⁺) cluster. Due to the

natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1

ratio), the molecular ion will appear as two peaks of nearly equal intensity, separated by 2

m/z units (e.g., at m/z 222 and 224).

Fragmentation Pattern: A common and often prominent fragmentation pathway for

brominated aromatic compounds is the loss of the bromine atom. This results in a significant

[M-Br]⁺ peak, which may even be the base peak in the spectrum.[1]

X-ray Crystallography Insights
While a specific crystal structure for 7-Bromo-5-methylquinoxaline was not found in the initial

search, data from the closely related 7-bromo-2-(4-chlorophenyl)quinoxaline provides valuable

structural insights that are expected to be very similar.[1]

Metric Expected Value Comment

Space group P2₁/n
Indicates a centrosymmetric

crystal packing.[1]

C–Br bond length ~1.89 Å

Typical for a bromine atom

attached to an sp² hybridized

carbon in an aromatic system.

[1]

These parameters confirm a rigid, planar π-system, which is a key feature influencing the

molecule's interactions in both biological systems and material applications.[1]

Applications in Research and Development
The unique structural features of 7-Bromo-5-methylquinoxaline make it a versatile tool for

scientists.
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Pharmaceutical Development: It serves as a key building block for the synthesis of more

complex molecules with potential therapeutic applications, particularly in the development of

novel anticancer and antimicrobial agents.[1]

Chemical Probes and Research Tools: Its ability to be functionalized allows for its use in

creating chemical probes to study biological pathways and enzyme activity.[1]

Analytical Standards: The pure compound can be used as an analytical standard for the

quantification of quinoxaline derivatives in various samples.[1]

Conclusion
The comprehensive characterization of 7-Bromo-5-methylquinoxaline through a combination

of spectroscopic and analytical techniques provides a clear and unambiguous confirmation of

its structure and purity. The data presented in this guide, from NMR and FT-IR to mass

spectrometry, forms a reliable foundation for its use in further research and development. Its

strategic importance as a synthetic intermediate is underscored by the versatility of the

quinoxaline scaffold and the reactivity of the bromine substituent, paving the way for the

discovery of new chemical entities with significant biological and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1390130#7-bromo-5-methylquinoxaline-
characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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